molecular formula C20H20N2O5S B10953527 5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B10953527
M. Wt: 400.4 g/mol
InChI Key: RXFQYFXMPCJGSN-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a furan ring, a sulfamoylphenyl group, and a dimethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide involves several steps, starting with the preparation of the furan ring and the introduction of the dimethylphenoxy and sulfamoylphenyl groups. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylphenoxy group: This step involves the reaction of the furan ring with 2,5-dimethylphenol in the presence of a suitable catalyst.

    Attachment of the sulfamoylphenyl group: This is typically done through a nucleophilic substitution reaction, where the furan ring is reacted with a sulfamoylphenyl halide.

Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of enzymes involved in various biological processes, such as microbial cell wall synthesis or inflammatory pathways.

    Modulating receptor activity: The compound may interact with cellular receptors, altering their activity and leading to changes in cell signaling and function.

    Inducing apoptosis: In cancer cells, the compound can trigger programmed cell death by activating apoptotic pathways.

Comparison with Similar Compounds

5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H20N2O5S/c1-13-3-4-14(2)19(11-13)26-12-16-7-10-18(27-16)20(23)22-15-5-8-17(9-6-15)28(21,24)25/h3-11H,12H2,1-2H3,(H,22,23)(H2,21,24,25)

InChI Key

RXFQYFXMPCJGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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